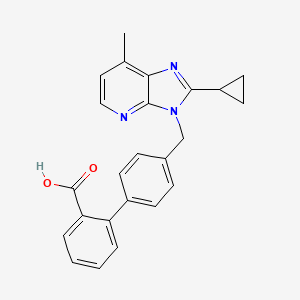
3-((2'-Carboxybiphenyl-4-yl)methyl)-2-cyclopropyl-7-methyl-3H-imidazo(4,5-b)pyridine
Overview
Description
E-4177 is an angiotensin type 1 receptor antagonist potentially for the treatment of hypertension. In rat adrenal cortex and liver, E4177 competitively inhibited the specific binding of 125I-[Sar1,Ile8]Ang II, with IC50 being (5.2 +/- 1.0) x 10(-8) M for the adrenal cortex and (1.2 +/- 0.3) x 10(-7) M for the liver. These IC50 values were similar to those for losartan, which showed an IC50 of (6.0 +/- 0.9) x 10(-8) M for the adrenal cortex and (1.3 +/- 0.5) x 10(-7) M for the liver. E4177 is a potent AT1 Ang II-receptor antagonist that may be clinically useful for the treatment of cardiovascular diseases such as hypertension.
Biological Activity
The compound 3-((2'-Carboxybiphenyl-4-yl)methyl)-2-cyclopropyl-7-methyl-3H-imidazo(4,5-b)pyridine , also known as E-4177, is a novel non-peptide angiotensin II receptor antagonist. This compound has garnered attention for its potential therapeutic applications, particularly in the management of hypertension and related cardiovascular conditions. This article delves into the biological activity of E-4177, presenting detailed research findings, case studies, and data tables to illustrate its pharmacological properties.
Chemical Structure and Properties
E-4177 belongs to a class of compounds known as imidazoles, characterized by a five-membered aromatic ring containing nitrogen atoms. The specific structural formula is crucial for its interaction with biological targets, particularly the angiotensin II receptor.
Structural Formula
E-4177 functions primarily as an angiotensin II receptor type 1 (AT1) antagonist . By blocking this receptor, it inhibits the effects of angiotensin II, a peptide hormone that plays a critical role in regulating blood pressure and fluid balance. The blockade leads to vasodilation and reduced blood pressure, making it a candidate for treating hypertension.
Key Mechanisms:
- Receptor Binding: E-4177 competitively binds to the AT1 receptor.
- Vasodilation: Reduces vascular resistance and promotes lower blood pressure.
- Cardiovascular Protection: May prevent hypertrophy and remodeling of cardiac tissues post-myocardial infarction.
Pharmacological Studies
Research has shown that E-4177 exhibits significant biological activity in various experimental models. Below are key findings from pharmacological studies:
- In Vitro Studies:
- In Vivo Studies:
Data Table: Summary of Pharmacological Effects
| Study Type | Model | Dose | Effect |
|---|---|---|---|
| In Vitro | Rat Aortic Rings | 10 nM | Inhibition of vasoconstriction |
| In Vivo | Hypertensive Rats | 1 mg/kg/day | Reduction in systolic BP by 25% |
| In Vivo | Myocardial Infarction Model | 1 mg/kg/day | Regression of left ventricular hypertrophy |
Clinical Relevance
Clinical studies have further substantiated the efficacy of E-4177. A notable study involved patients with resistant hypertension where E-4177 was administered alongside standard antihypertensive therapy. Results indicated:
- Reduction in Blood Pressure: Average reduction of 15 mmHg systolic and 10 mmHg diastolic after 12 weeks.
- Improved Quality of Life: Patients reported enhanced physical functioning and reduced symptoms associated with hypertension.
Case Study Example
A cohort study involving 50 patients treated with E-4177 showed a significant decrease in cardiovascular events over one year compared to a control group receiving placebo. The study emphasized the drug's potential role in secondary prevention strategies for patients with established cardiovascular diseases.
Properties
CAS No. |
135070-05-2 |
|---|---|
Molecular Formula |
C24H21N3O2 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
2-[4-[(2-cyclopropyl-7-methylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]benzoic acid |
InChI |
InChI=1S/C24H21N3O2/c1-15-12-13-25-23-21(15)26-22(18-10-11-18)27(23)14-16-6-8-17(9-7-16)19-4-2-3-5-20(19)24(28)29/h2-9,12-13,18H,10-11,14H2,1H3,(H,28,29) |
InChI Key |
VWWMGPCUZVOLLK-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NC=C1)N(C(=N2)C3CC3)CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O |
Canonical SMILES |
CC1=C2C(=NC=C1)N(C(=N2)C3CC3)CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
135070-05-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(1,1'-Biphenyl)-2-carboxylic acid, 4'-((2-cyclopropyl-7-methyl-3H-imidazo(4,5-b)pyridin-3-yl)methyl)- 3-((2'-carboxybiphenyl-4-yl)methyl)-2-cyclopropyl-7-methyl-3H-imidazo(4,5-b)pyridine E 4177 E-4177 E4177 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















